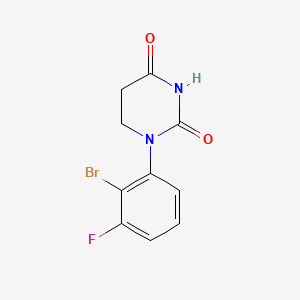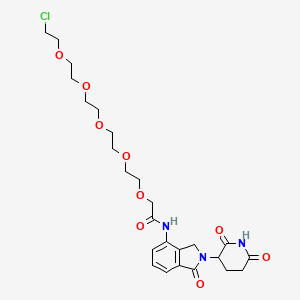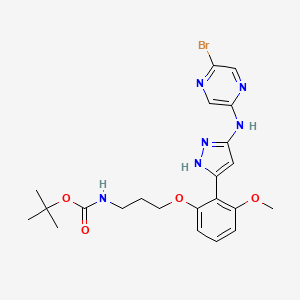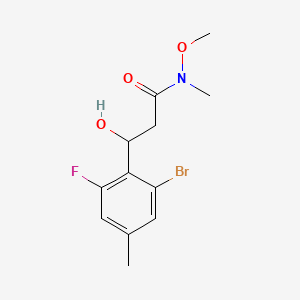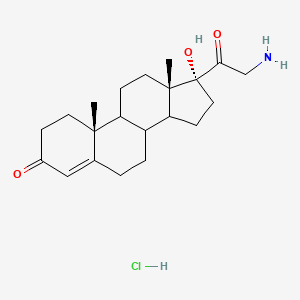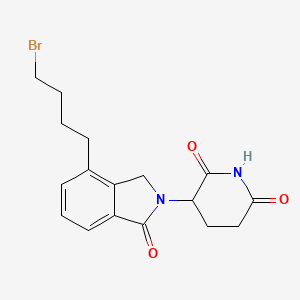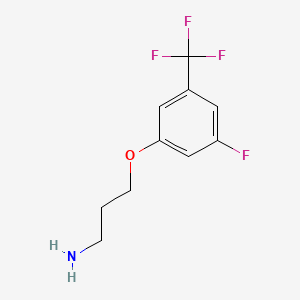
(R)-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis and peptide chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or oxalyl chloride in methanol at room temperature.
Coupling: DIC and HOBt in anhydrous conditions.
Major Products Formed
科学研究应用
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid is widely used in:
Peptide Synthesis: As a protected amino acid, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: Used in the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: Studied for its role in enzyme inhibition and protein interactions.
作用机制
The mechanism of action for ®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group provides stability during synthetic steps and can be selectively removed under mild conditions to reveal the free amino group for further reactions . This selective deprotection is crucial for the stepwise construction of peptides and proteins.
相似化合物的比较
Similar Compounds
Uniqueness
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid is unique due to its indole moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. This makes it particularly valuable in the synthesis of complex peptides and proteins with specific structural and functional requirements .
属性
分子式 |
C17H22N2O4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-10-11(9-17(4,18)14(20)21)12-7-5-6-8-13(12)19/h5-8,10H,9,18H2,1-4H3,(H,20,21)/t17-/m1/s1 |
InChI 键 |
OWGGGNGCGLPYNA-QGZVFWFLSA-N |
手性 SMILES |
C[C@@](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)(C(=O)O)N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)
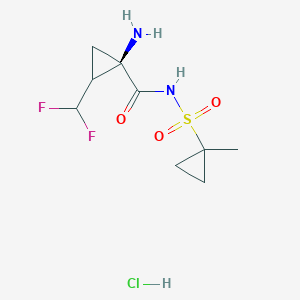

![4-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14776327.png)
